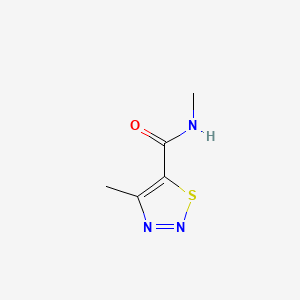![molecular formula C5H3N3S B573952 [1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) CAS No. 174762-10-8](/img/structure/B573952.png)
[1,2,3]Thiadiazolo[5,4-c]pyridine(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with thionyl chloride and sodium azide, followed by cyclization to form the thiadiazole ring. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of [1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations.
Types of Reactions:
Oxidation: [1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) serves as a building block for the construction of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for developing new pharmaceuticals. It exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable candidate for drug development.
Industry: In the materials science industry, [1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) is used in the design of novel materials with specific electronic properties. It can be incorporated into polymers and other materials to enhance their conductivity and stability.
Mécanisme D'action
The mechanism by which [1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) exerts its effects involves interactions with various molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division or induce apoptosis through specific signaling pathways.
Comparaison Avec Des Composés Similaires
[1,2,4]Thiadiazole: Another heterocyclic compound with similar sulfur and nitrogen atoms but different ring structure.
Pyridine: A simpler nitrogen-containing heterocycle that serves as a precursor for many derivatives.
Thiazole: Contains both sulfur and nitrogen in a five-membered ring, similar to thiadiazole but with different properties.
Uniqueness: [1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) is unique due to its specific arrangement of nitrogen and sulfur atoms, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
By understanding the detailed properties and applications of [1,2,3]Thiadiazolo[5,4-c]pyridine(9CI), researchers can better exploit its potential in various scientific and industrial fields.
Propriétés
IUPAC Name |
thiadiazolo[5,4-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3S/c1-2-6-3-5-4(1)7-8-9-5/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWLQCBSEZHTMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-[4-[[4-(dimethylamino)phenyl]diazenyl]-3-methylnaphthalen-1-yl]-2-methylnaphthalen-1-yl]diazenyl]-N,N-dimethylaniline](/img/structure/B573872.png)



![3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B573879.png)

![5,11,17,23-Tetratert-butyl-26-diethoxyphosphoryl-28-[ethoxy(methoxymethyl)phosphoryl]pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-25,27-diol](/img/structure/B573886.png)

